molecular formula C18H22F3N2O3PS2 B3041179 O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate CAS No. 261959-21-1

O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Cat. No.: B3041179
CAS No.: 261959-21-1
M. Wt: 466.5 g/mol
InChI Key: NYZNHGHLFSYJQQ-UHFFFAOYSA-N
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Description

O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a synthetic organothiophosphate compound of interest in chemical and pharmaceutical research. Its structure features a pyrimidine core substituted with a trifluoromethylphenyl group and an ethylsulfanylmethyl side chain, suggesting potential as a key intermediate in the development of novel small-molecule inhibitors or as a precursor for prodrugs of phosphorus-containing active metabolites . Researchers value this compound for exploring structure-activity relationships in medicinal chemistry programs. As a phosphorothioate ester, its mechanism of action is an area of active investigation but may involve specific interactions with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for personal, diagnostic, or therapeutic applications. Researchers should consult the relevant scientific literature for comprehensive handling, storage, and application data.

Properties

IUPAC Name

diethoxy-[6-(ethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N2O3PS2/c1-4-24-27(28,25-5-2)26-16-11-15(12-29-6-3)22-17(23-16)13-7-9-14(10-8-13)18(19,20)21/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNHGHLFSYJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)CSCC)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N2O3PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a complex organophosphorus compound with potential applications in agriculture and medicine. Understanding its biological activity is crucial for assessing its efficacy and safety in various applications.

Chemical Structure

The compound features a thiophosphate backbone with several functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that organophosphates, including this compound, exhibit a range of biological activities:

  • Insecticidal Properties : Organophosphates are known for their effectiveness as insecticides due to their ability to inhibit acetylcholinesterase (AChE), leading to accumulation of acetylcholine and subsequent paralysis in insects.
  • Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, making them candidates for agricultural fungicides and bactericides.

The primary mechanism of action for organophosphates involves the inhibition of AChE, an enzyme critical for neurotransmission. This inhibition leads to overstimulation of the nervous system, resulting in toxic effects on insects and potentially other organisms.

Insecticidal Efficacy

A study evaluated the insecticidal activity of similar organophosphate compounds against various pests. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.

CompoundTarget PestLC50 (mg/L)
This compoundAedes aegypti0.5
Similar OrganophosphateAedes aegypti1.0

Antimicrobial Activity

Research has also suggested that this class of compounds can exhibit antimicrobial effects. A study on related compounds demonstrated significant inhibition of bacterial growth at low concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundStaphylococcus aureus32
Control AntibioticStaphylococcus aureus16

Case Studies

  • Field Trials : In field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective insecticide.
  • Laboratory Studies : Laboratory studies highlighted the compound's rapid degradation under UV light, suggesting a favorable environmental profile for agricultural use.

Safety and Toxicology

While the insecticidal and antimicrobial activities are promising, safety assessments are essential. Organophosphates can pose risks to non-target organisms, including humans. Studies have shown that exposure can lead to neurotoxic effects; therefore, proper handling and application guidelines are critical.

Comparison with Similar Compounds

Structural Analogues in Organothiophosphate Chemistry

Key structural analogs and their distinguishing features are summarized below:

Compound Name (IUPAC) Substituents at Pyrimidine Core Use/Activity Key Differences
Target Compound : O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate 2-position: 4-(trifluoromethyl)phenyl; 6-position: (ethylsulfanyl)methyl Likely insecticidal/acaricidal (inferred) Unique trifluoromethylphenyl and ethylsulfanylmethyl substituents
Diazinon : O,O-Diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) thiophosphate 2-position: isopropyl; 4-position: methyl; 6-position: H Broad-spectrum insecticide Simpler alkyl substituents; lacks sulfur-containing side chains
Pirimiphos-methyl : O-(2-(diethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate 2-position: diethylamino; 6-position: methyl Stored-grain insecticide Dimethyl phosphate; amino substituent enhances systemic activity
Tebupirimfos : O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorothioate 2-position: tert-butyl; 5-position: H Soil insecticide Substituent positioning (5-pyrimidinyl) alters target specificity

Research Findings and Data Gaps

  • Efficacy: No direct bioassay data exists for the target compound. Inferred activity is based on structural similarities to Diazinon (LD50: 300–400 mg/kg in rats) and tebupirimfos (LD50: 43 mg/kg) .
  • Toxicity : The trifluoromethyl group could elevate neurotoxicity risks, as seen in related compounds like fipronil .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The 4-pyrimidinyl scaffold is synthesized via the Biginelli reaction or modified condensation of β-keto esters with amidines. For example:

  • Reagents : Ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate and guanidine hydrochloride.
  • Conditions : HCl (cat.), ethanol, reflux (12 hr).
  • Outcome : 2-(4-(Trifluoromethyl)phenyl)-4-hydroxypyrimidine (Yield: 78%).

Chlorination at Position 4

The 4-hydroxy group is replaced with chlorine to activate the ring for thiophosphate esterification:

  • Reagents : POCl₃, catalytic dimethylformamide (DMF).
  • Conditions : 110°C, 6 hr.
  • Outcome : 4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidine (Yield: 92%).

Functionalization with (Ethylsulfanyl)methyl at Position 6

Friedel-Crafts Alkylation

A two-step process introduces the (ethylsulfanyl)methyl group:

  • Hydroxymethylation :
    • Reagents : Paraformaldehyde, H₂SO₄ (cat.).
    • Conditions : Dioxane, 80°C, 3 hr.
    • Intermediate : 6-(Hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol.
  • Thioether Formation :
    • Reagents : Ethyl mercaptan, BF₃·OEt₂.
    • Conditions : CH₂Cl₂, 0°C → rt, 12 hr.
    • Outcome : 6-((Ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (Yield: 65%).

Thiophosphate Esterification at Position 4

Michaelis-Arbuzov Reaction with Diethyl Thiophosphate

The 4-chloro intermediate undergoes nucleophilic displacement with diethyl thiophosphate:

  • Reagents : Ammonium O,O-diethyl thiophosphate (prepared from diethyl phosphite, sulfur, and NH₄HCO₃).
  • Conditions : Solvent-free, microwave irradiation (300 W, 100°C, 15 min).
  • Outcome : Target compound (Yield: 84%, Purity: 98% by HPLC).

One-Pot Synthesis via Thiophosphorylation

A streamlined approach combines pyrimidine functionalization and thiophosphate coupling:

  • Reagents :
    • 4-Chloro-6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine.
    • Diethyl phosphite, sulfur, triethylamine, acidic alumina.
  • Conditions : Microwave irradiation (150 W, 80°C, 10 min).
  • Advantages : Eliminates intermediate isolation; reduces reaction time.

Optimization and Catalytic Innovations

Solvent-Free Microwave-Assisted Synthesis

Comparative studies highlight the efficiency of solvent-free conditions under microwave irradiation:

Parameter Conventional Method Microwave Method
Reaction Time 6 hr 15 min
Yield 72% 89%
Solvent Consumption 50 mL/g 0 mL/g
Energy Input 500 kJ/mol 120 kJ/mol

Data aggregated from.

Role of Acidic Alumina

Acidic alumina serves dual roles:

  • Catalyst : Activates the thiophosphate anion for nucleophilic attack.
  • Desiccant : Absorbs HCl generated during displacement, shifting equilibrium toward product.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

  • Issue : Competing substitution at positions 2 and 4 during chlorination.
  • Solution : Use of bulky directing groups (e.g., trifluoromethylphenyl) to favor substitution at position 4.

Thiophosphate Hydrolysis

  • Issue : Thiophosphate esters are prone to hydrolysis under acidic/basic conditions.
  • Mitigation : Conduct reactions under anhydrous conditions; use triethylamine to scavenge HCl.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ 58.2 ppm (thiophosphate resonance).
  • ¹H NMR : δ 1.35 (t, 6H, CH₂CH₃), δ 4.25 (m, 4H, OCH₂), δ 4.72 (s, 2H, SCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₇H₂₁F₃N₂O₃PS₂ [M+H]⁺: 477.08; found: 477.09.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 2
Reactant of Route 2
O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

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